molecular formula C11H16N2O B13166763 (2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide

(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide

Cat. No.: B13166763
M. Wt: 192.26 g/mol
InChI Key: UJLHTMLCGCJXRX-IUCAKERBSA-N
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Description

(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method is the reductive amination of (S)-1-phenylethylamine with a suitable aldehyde or ketone, followed by acylation with a protected amino acid derivative. The reaction conditions often involve the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography to obtain the enantiomerically pure product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or borane can be used in anhydrous solvents like tetrahydrofuran.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

The major products formed from these reactions include oximes, nitriles, secondary amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of neurotransmitter release, inhibition of enzyme activity, or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N-[(1R)-1-phenylethyl]propanamide: The enantiomer of the compound with opposite stereochemistry.

    (2S)-2-amino-N-[(1S)-1-phenylethyl]butanamide: A homologous compound with an additional methylene group in the amide chain.

    (2S)-2-amino-N-[(1S)-1-phenylethyl]acetamide: A derivative with a shorter amide chain.

Uniqueness

The uniqueness of (2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide lies in its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for studying chiral effects in chemical and biological systems.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(2S)-2-amino-N-[(1S)-1-phenylethyl]propanamide

InChI

InChI=1S/C11H16N2O/c1-8(12)11(14)13-9(2)10-6-4-3-5-7-10/h3-9H,12H2,1-2H3,(H,13,14)/t8-,9-/m0/s1

InChI Key

UJLHTMLCGCJXRX-IUCAKERBSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)[C@H](C)N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(C)N

Origin of Product

United States

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